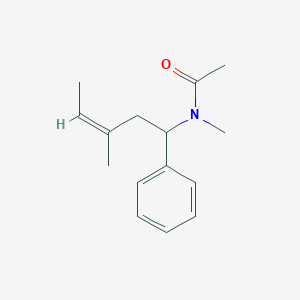
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide is an organic compound characterized by its unique structure, which includes a phenyl group, a pentenyl chain, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylacetamide with 3-methyl-1-phenylpent-3-en-1-yl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N-methylacetamide and 3-methyl-1-phenylpent-3-en-1-yl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetamides.
科学的研究の応用
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
類似化合物との比較
Similar Compounds
N-Methylacetamide: Lacks the phenyl and pentenyl groups, making it less complex and with different reactivity.
N-Phenylacetamide: Contains a phenyl group but lacks the pentenyl chain, leading to different chemical properties.
N-Methyl-N-phenylacetamide: Similar structure but without the pentenyl chain, affecting its overall reactivity and applications.
Uniqueness
(Z)-N-Methyl-N-(3-methyl-1-phenylpent-3-en-1-yl)acetamide is unique due to its combination of a phenyl group, a pentenyl chain, and an acetamide moiety
特性
分子式 |
C15H21NO |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
N-methyl-N-[(Z)-3-methyl-1-phenylpent-3-enyl]acetamide |
InChI |
InChI=1S/C15H21NO/c1-5-12(2)11-15(16(4)13(3)17)14-9-7-6-8-10-14/h5-10,15H,11H2,1-4H3/b12-5- |
InChIキー |
DHPOLIRUKMRSOJ-XGICHPGQSA-N |
異性体SMILES |
C/C=C(/C)\CC(C1=CC=CC=C1)N(C)C(=O)C |
正規SMILES |
CC=C(C)CC(C1=CC=CC=C1)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


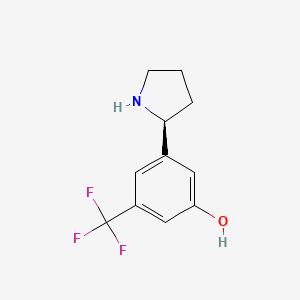
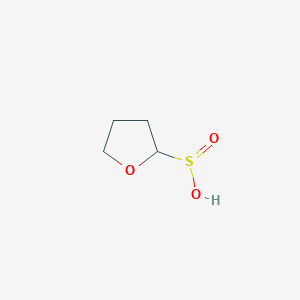
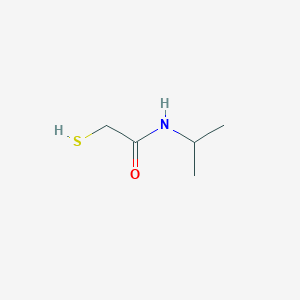
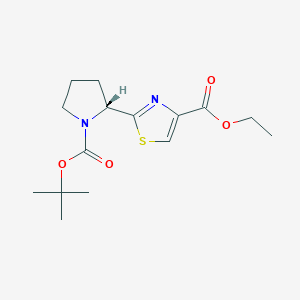
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
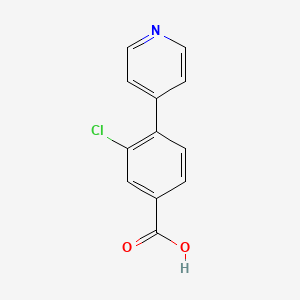
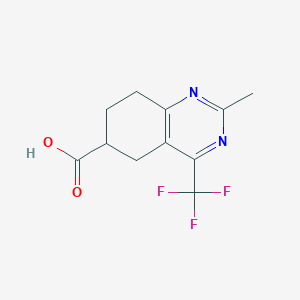
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
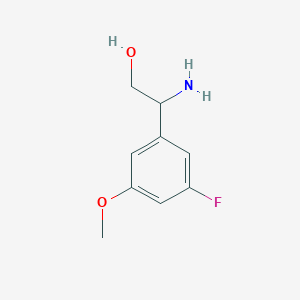
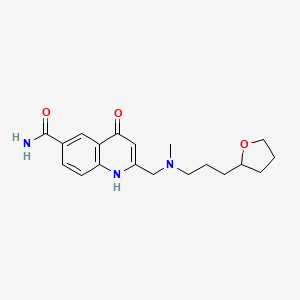
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
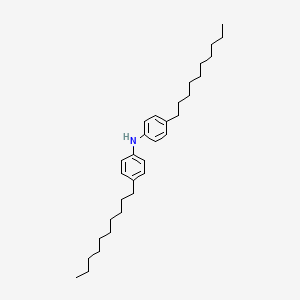

![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
